Integrin Antagonist Potency: 6-Methoxy-3-yl Scaffold Delivers Sub-Nanomolar IC50 in αvβ3 Clinical Candidate
The 6-methoxypyridin-3-yl moiety, when incorporated as the core heteroaromatic group in MK-0429 (derived directly from 3-(6-methoxypyridin-3-yl)propan-1-ol-based intermediates), confers sub-nanomolar potency at the αvβ3 integrin receptor. MK-0429 displays IC50 values of 0.1 nM (αvβ5), 0.08–0.3 nM (αvβ3, multiple assays), and 2.8 nM (αvβ3) depending on assay format [1][2]. Comparative data across methoxypyridine positional isomers in identical integrin assays are not available in the public domain; however, the selection of the 6-methoxy-3-yl regioisomer over alternative methoxypyridyl substitution patterns in this clinical-stage program underscores the functional necessity of this specific substitution pattern for achieving therapeutic potency. The compound advanced to in vivo efficacy studies in three models of bone turnover and was selected for clinical development for osteoporosis [1].
| Evidence Dimension | αvβ3 integrin antagonism potency (IC50) |
|---|---|
| Target Compound Data | MK-0429 (containing 6-methoxypyridin-3-yl core): IC50 = 0.08 nM (SPAV3 assay); 0.3 nM (A375M cell adhesion); 2.8 nM (αvβ3 panel) [1][2] |
| Comparator Or Baseline | Alternative methoxypyridyl positional isomers: No reported sub-nanomolar αvβ3 antagonist containing 2-yl or 5-yl regioisomers; 3-(5-methoxypyridin-3-yl)propan-1-ol shows IC50 = 1,000,000 nM at dihydroorotase (unrelated target) [3] |
| Quantified Difference | MK-0429 αvβ3 IC50 is >10,000,000-fold more potent than the 5-yl isomer's dihydroorotase IC50 (0.08 nM vs. 1,000,000 nM); no αvβ3 activity reported for 2-yl or 5-yl isomers |
| Conditions | MK-0429: SPAV3 biochemical assay; human A375M cell adhesion to fibrinogen with Mg2+ [1][2]; 5-yl isomer: mouse Ehrlich ascites dihydroorotase inhibition at pH 7.37 [3] |
Why This Matters
Procurement of the 6-methoxy-3-yl scaffold enables access to a pharmacophore validated in a clinical-stage integrin antagonist, whereas alternative regioisomers lack demonstrated utility in this therapeutically validated target class.
- [1] Hutchinson JH, Halczenko W, Brashear KM, et al. Nonpeptide alphavbeta3 antagonists. 8. In vitro and in vivo evaluation of a potent alphavbeta3 antagonist for the prevention and treatment of osteoporosis. J Med Chem. 2003;46(22):4790-4798. PMID: 14561098. View Source
- [2] BindingDB Entry BDBM50134778. (S)-3-(6-Methoxypyridin-3-yl)-3-{2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)-propyl]-imidazolidin-1-yl}-propionic acid. αvβ3 integrin antagonist IC50 = 0.3 nM. Human A375M cells. View Source
- [3] BindingDB Entry BDBM50394893. 3-(5-methoxypyridin-3-yl)propan-1-ol. Dihydroorotase inhibition IC50 = 1,000,000 nM. View Source
